5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione
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Overview
Description
5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-d][1,2]oxazole core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorophenyl and trifluoromethoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or continuous flow reactors.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other heterocyclic compounds with fluorophenyl and trifluoromethoxyphenyl groups. These compounds may share some properties but differ in their specific structures and reactivity. For example:
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a pyrazole core instead of a pyrrolo[3,4-d][1,2]oxazole core.
4H-Pyrrolo[3,4-d]thiazole, 2-(4-fluorophenyl)-5,6-dihydro-: This compound has a thiazole ring instead of an oxazole ring.
Properties
CAS No. |
1022401-81-5 |
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Molecular Formula |
C24H16F4N2O4 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H16F4N2O4/c25-15-8-10-16(11-9-15)29-22(31)19-20(14-6-12-18(13-7-14)33-24(26,27)28)30(34-21(19)23(29)32)17-4-2-1-3-5-17/h1-13,19-21H |
InChI Key |
HRROAIDPKJDDAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)OC(F)(F)F |
Origin of Product |
United States |
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